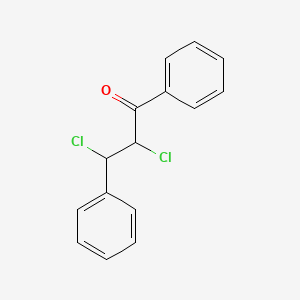

2,3-Dichloro-1,3-diphenylpropan-1-one

Description

Properties

CAS No. |

16619-56-0 |

|---|---|

Molecular Formula |

C15H12Cl2O |

Molecular Weight |

279.2 g/mol |

IUPAC Name |

2,3-dichloro-1,3-diphenylpropan-1-one |

InChI |

InChI=1S/C15H12Cl2O/c16-13(11-7-3-1-4-8-11)14(17)15(18)12-9-5-2-6-10-12/h1-10,13-14H |

InChI Key |

JKSKLBKKFIAHAE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C(=O)C2=CC=CC=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1,3-Diphenylpropan-1-one

Aldol Condensation of Benzaldehyde and Acetophenone

The aldol condensation between benzaldehyde and acetophenone represents a classical route to 1,3-diphenylpropan-1-one. In this reaction, acetophenone acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde under basic conditions. A study utilizing L-proline as an organocatalyst achieved 70–80% yields by facilitating enantioselective C–C bond formation. The reaction proceeds in dimethyl sulfoxide (DMSO) at 25°C for 48 hours, with dibenzylamine trifluoroacetate enhancing catalytic efficiency by stabilizing the transition state.

Huang Minlon Reduction of 3-Hydroxy-1,3-diphenylpropan-1-one

An alternative route involves the Huang Minlon reduction of 3-hydroxy-1,3-diphenylpropan-1-one, a β-hydroxyketone intermediate. This two-step process begins with the condensation of benzaldehyde and acetophenone in the presence of D-proline, yielding the β-hydroxyketone with >99% purity. Subsequent reduction with hydrazine hydrate and potassium hydroxide in ethylene glycol at 100°C converts the ketone to 1,3-diphenyl-1-propanol, which is oxidized back to the ketone using Jones reagent (CrO3/H2SO4). The overall yield for this pathway is approximately 50%.

Table 1: Comparative Analysis of Precursor Synthesis Methods

| Method | Catalyst/Additive | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Aldol Condensation | L-proline | DMSO | 25°C | 80 | 99 |

| Huang Minlon Reduction | D-proline, hydrazine | Ethylene glycol | 100°C | 50 | 80 |

Chlorination of 1,3-Diphenylpropan-1-one

Gas-Phase Chlorination with Cl2

The most widely reported method for introducing chlorine atoms at the α-positions (C2 and C3) involves reacting 1,3-diphenylpropan-1-one with chlorine gas (Cl2) in a nonpolar solvent such as carbon tetrachloride. The reaction is conducted at 0–5°C to minimize over-chlorination, with yields reaching 85–90% after 6–8 hours. Mechanistic studies suggest the formation of a resonance-stabilized enolate intermediate, which reacts sequentially with Cl2 to produce the dichlorinated product.

Catalytic Chlorination Using Cesium Carbonate

A patent by GENFIT describes a modified approach using cesium carbonate as a base in acetonitrile or acetone. This method employs 4–6 equivalents of cesium carbonate and 6 equivalents of a halogenated tert-butyl ester, heated at 100°C for 10–14 hours. The base facilitates enolate formation, while the ester acts as a chlorine donor. This protocol achieves 75% yields with fewer byproducts compared to gas-phase methods.

Table 2: Chlorination Reaction Parameters

| Method | Chlorinating Agent | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| Gas-Phase Cl2 | Cl2 gas | None | CCl4 | 0–5°C | 85–90 |

| Cesium Carbonate-Mediated | Halogenated ester | Cs2CO3 | Acetonitrile | 100°C | 75 |

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and cost efficiency. Continuous flow reactors are employed to maintain precise temperature control during chlorination, reducing side reactions such as polychlorination. Automated monitoring via gas chromatography ensures consistent product quality, with throughput exceeding 100 kg/day in optimized setups.

Solvent Recycling and Waste Management

Carbon tetrachloride, though effective, poses environmental and health risks. Recent advancements substitute it with recyclable solvents like chloroform or dichloromethane, which are recovered through fractional distillation. Effluent treatment systems neutralize residual Cl2 using sodium thiosulfate, aligning with green chemistry principles.

Challenges and Optimization Strategies

Regioselectivity in Dichlorination

Achieving exclusive 2,3-dichlorination remains challenging due to the possibility of 1,2- or 3,4-isomers. Computational studies indicate that steric hindrance from the phenyl groups directs Cl2 to the less hindered α-positions. Kinetic control via low-temperature reactions further enhances regioselectivity.

Catalyst Recovery and Reuse

Homogeneous catalysts like proline are difficult to recover. Immobilizing proline on silica gel or magnetic nanoparticles has shown promise, enabling 5–7 reuse cycles without significant activity loss.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-1,3-diphenylpropan-1-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

Oxidation: Produces carboxylic acids or ketones.

Reduction: Yields alcohols or alkanes.

Substitution: Results in compounds with various functional groups replacing the chlorine atoms.

Scientific Research Applications

2,3-Dichloro-1,3-diphenylpropan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities and interactions with enzymes and proteins.

Medicine: Research is ongoing to explore its potential as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-1,3-diphenylpropan-1-one involves its interaction with various molecular targets. The chlorine atoms in the compound make it reactive towards nucleophiles, allowing it to participate in substitution reactions. The diphenylpropanone backbone provides stability and facilitates interactions with biological molecules, potentially affecting enzyme activity and protein function.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between 2,3-dichloro-1,3-diphenylpropan-1-one and analogous compounds:

Spectral and Physical Property Differences

- Carbonyl Absorption: The target compound’s IR carbonyl peak (1690 cm⁻¹) is less shifted than in amino-substituted analogs (e.g., 3-dimethylamino derivative), where conjugation with the amine reduces carbonyl frequency.

- NMR Shifts : The cis-dichloro isomer shows distinct ¹H NMR coupling (J = 12.4 Hz for Hα/Hβ) , whereas the epoxy derivative’s protons resonate upfield due to ring strain .

- Physical State: The dichloro compound is a colorless oil , while hydrochloride salts (e.g., 3-amino-1-(2,4-dichlorophenyl)propan-1-one hydrochloride) are crystalline solids .

Biological Activity

2,3-Dichloro-1,3-diphenylpropan-1-one is a synthetic organic compound notable for its unique chlorination pattern and diphenyl structure. This compound has garnered interest due to its potential applications in organic synthesis and pharmaceuticals. Understanding its biological activity is essential for exploring its therapeutic potential and reactivity.

The compound has the molecular formula C15H12Cl2O and a molecular weight of approximately 279.2 g/mol. The structure features two chlorine atoms at the second and third carbon positions of a diphenylpropane backbone, along with a ketone functional group at the first carbon. The specific arrangement of these substituents may influence its biological properties significantly.

Synthesis

The synthesis of 2,3-dichloro-1,3-diphenylpropan-1-one typically involves chlorination methods, such as using thionyl chloride or phosphorus oxychloride under controlled conditions to ensure selectivity at the desired positions. Various methods yield different purity levels and reaction efficiencies:

| Synthesis Method | Yield (%) | Notes |

|---|---|---|

| Method A | 52 | Standard chlorination method |

| Method B | 0 | Ineffective under tested conditions |

Antinociceptive Activity

Research has indicated that derivatives of diphenylpropanones, including 2,3-dichloro-1,3-diphenylpropan-1-one, exhibit significant antinociceptive (pain-relieving) properties. In vivo studies have shown that certain prodrugs derived from these compounds demonstrate enhanced analgesic effects compared to their parent compounds. For instance, a study reported that prodrugs of 2',5',4-trihydroxy-1,3-diphenylpropan-1-one displayed notable antinociceptive activity in rat models .

The biological activity of 2,3-dichloro-1,3-diphenylpropan-1-one may be attributed to its interaction with nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. These receptors are implicated in various central nervous system (CNS) processes, including pain modulation and cognitive functions. Compounds that act as positive allosteric modulators of α7 nAChRs have been shown to enhance analgesic effects while potentially improving pharmacokinetic profiles .

Case Studies

Several studies have investigated the biological effects of related compounds:

-

Study on Antinociceptive Effects :

- Objective : To evaluate the antinociceptive properties of diphenylpropanones.

- Method : In vivo assays using rat models.

- Findings : Compounds exhibited significant pain relief compared to control groups.

-

Nicotinic Receptor Modulation :

- Objective : To explore the interaction of diphenylpropanones with nAChRs.

- Method : Pharmacological assays assessing receptor activation.

- Findings : Identified as effective modulators with potential therapeutic applications in pain management.

Q & A

Q. What are the optimal synthetic routes for 2,3-dichloro-1,3-diphenylpropan-1-one, and how do reaction conditions influence yield?

Methodological Answer: Two primary methods are documented:

- Method A : Uses ceric ammonium nitrate (CAN) and ammonium bromide, yielding 52% .

- Method B : Yields 0%, highlighting inefficiency under unspecified conditions . Key factors include reagent stoichiometry, temperature, and solvent polarity. For reproducibility, prioritize Method A with rigorous control of anhydrous conditions and reaction time.

| Method | Yield | Key Reagents | Spectral Confirmation (IR, NMR) |

|---|---|---|---|

| A | 52% | CAN, NH₄Br | IR: 1690 cm⁻¹ (C=O); ¹H NMR: δ 5.78–5.84 (d, J=12.4 Hz) |

| B | 0% | Not reported | N/A |

Q. How can NMR spectroscopy distinguish 2,3-dichloro-1,3-diphenylpropan-1-one from its isomers or byproducts?

Methodological Answer:

- ¹H NMR : Key signals include:

- δ 5.78 (d, J = 12.4 Hz, Hβ) and δ 5.84 (d, J = 12.4 Hz, Hα), confirming vicinal coupling between Hα and Hβ .

- Aromatic protons at δ 7.41–8.01 (m, 10H) .

Advanced Research Questions

Q. How can stereoselective synthesis of anti-2,3-dichloro-1,3-diphenylpropan-1-one be achieved, and what mechanistic insights explain diastereomer formation?

Methodological Answer:

- Stereocontrol : Anti-diastereomers form via a radical-pair mechanism in polar solvents, where chlorine atoms add to opposite faces of the prochiral ketone .

- Mechanistic Evidence : Coupling constants (e.g., J = 9.0–3.9 Hz for H-C10 in anti isomer) reflect staggered conformations, unlike syn isomers .

- Experimental Design : Use chiral auxiliaries or low-temperature conditions to stabilize transition states. Monitor diastereomeric excess (de) via HPLC with chiral columns.

Q. How should researchers resolve contradictions in reported NMR data for this compound?

Methodological Answer: Discrepancies arise from solvent effects or impurities:

Validate solvent (CDCl₃) and concentration.

Compare with literature using identical instrumentation (e.g., 75 MHz vs. 500 MHz).

Perform 2D NMR (COSY, HSQC) to assign overlapping signals.

Q. What computational methods predict the reactivity of 2,3-dichloro-1,3-diphenylpropan-1-one in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model chlorines’ electronic effects.

- Transition State Analysis : Identify SN2 vs. SN1 pathways using Gibbs free energy barriers.

- Validation : Correlate computed LUMO maps with experimental kinetics (e.g., reaction with NaOMe in DMSO).

Q. What in vitro assays evaluate the bioactivity of 2,3-dichloro-1,3-diphenylpropan-1-one?

Methodological Answer:

- Protein Interaction Studies : Use fluorescence quenching assays to measure binding to serum albumin (e.g., BSA) .

- Enzyme Inhibition : Screen against cytochrome P450 isoforms via UV-Vis monitoring of metabolite formation.

- Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ determination.

Data Contradiction Analysis

Q. Why do synthetic yields vary dramatically between methods, and how can reproducibility be improved?

Methodological Answer:

- Root Cause : Method B’s 0% yield suggests side reactions (e.g., hydrolysis or radical recombination).

- Improvements :

- Use inert atmospheres (N₂/Ar) to suppress oxidation.

- Optimize stoichiometry (e.g., CAN:NH₄Br ratio) via Design of Experiments (DoE).

- Characterize intermediates (e.g., dichlorocarbene) via trapping experiments with alkenes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.